2-(Chloromethyl)anthraquinone

Description

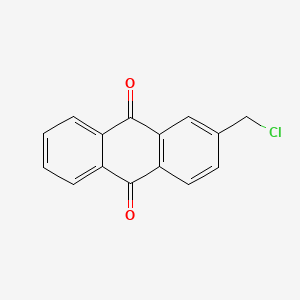

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUYDKYMEMGYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322395 | |

| Record name | 2-(Chloromethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-87-4 | |

| Record name | 9, 2-(chloromethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-(Chloromethyl)anthraquinone

An In-depth Technical Guide to 2-(Chloromethyl)anthraquinone: Synthesis, Properties, and Applications

2-(Chloromethyl)anthraquinone is a highly versatile synthetic intermediate, distinguished by its reactive chloromethyl group attached to the rigid, aromatic anthraquinone core. This combination of a stable polycyclic aromatic system and a reactive benzylic halide functional group makes it a cornerstone building block in several high-value chemical industries.[1][2] Its primary utility lies in its ability to introduce the anthraquinone moiety into larger, more complex molecules. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of 2-(Chloromethyl)anthraquinone, designed for researchers and professionals in organic synthesis, materials science, and drug development. The methodologies described herein are grounded in established chemical principles, providing a framework for reliable and reproducible outcomes.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its successful application. 2-(Chloromethyl)anthraquinone is a stable, solid compound under standard laboratory conditions.[3] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6374-87-4 | [2][3] |

| Molecular Formula | C₁₅H₉ClO₂ | [2][3] |

| Molecular Weight | 256.68 g/mol | |

| Appearance | Solid (typically pale yellow to tan powder) | [3] |

| Melting Point | 166-169 °C | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Insoluble in water; soluble in some organic solvents like chloroform and acetone, particularly upon heating.[4][5] |

Spectroscopic Signature

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons (7H): Multiple signals expected in the δ 7.5-8.5 ppm range, characteristic of the anthraquinone core protons.[9] The substitution pattern will lead to a complex series of doublets and multiplets. Chloromethyl Protons (2H): A sharp singlet is predicted around δ 4.5-4.8 ppm. This downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. |

| ¹³C NMR | Carbonyl Carbons (C=O): Two distinct signals expected in the δ 180-185 ppm region.[6][8] Aromatic Carbons: Multiple signals between δ 125-145 ppm. Chloromethyl Carbon (-CH₂Cl): A signal expected around δ 45-50 ppm. |

| FT-IR (KBr) | C=O Stretch: Strong, characteristic absorption bands around 1670-1680 cm⁻¹, typical for quinone carbonyls.[10] Aromatic C=C Stretch: Multiple sharp bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions. C-Cl Stretch: A band in the 700-800 cm⁻¹ region. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z 256, with an M+2 isotope peak at m/z 258 (approx. 1/3 intensity) due to the presence of ³⁷Cl. Key Fragments: Sequential loss of CO molecules (m/z 228 and m/z 200).[11][12] Loss of Cl radical (m/z 221). Cleavage of the chloromethyl group to form the stable benzyl-type cation (m/z 221) or loss of the CH₂Cl radical. |

Synthesis of 2-(Chloromethyl)anthraquinone

The most direct and industrially relevant method for synthesizing 2-(Chloromethyl)anthraquinone is the Blanc chloromethylation of 2-methylanthraquinone.[13][14] This reaction is a classic electrophilic aromatic substitution where formaldehyde and hydrogen chloride, activated by a Lewis acid catalyst, generate a reactive electrophile that substitutes a proton on the aromatic ring.

Reaction Mechanism: Blanc Chloromethylation

The reaction proceeds via an electrophilic aromatic substitution pathway. The key steps are the in-situ generation of a highly reactive electrophile from formaldehyde and HCl, followed by its attack on the electron-rich anthraquinone ring system.

Caption: Mechanism of Blanc Chloromethylation on 2-Methylanthraquinone.

Field-Proven Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for chloromethylation of aromatic compounds.[15][16][17] It is imperative that this reaction is conducted in a well-ventilated fume hood due to the use of corrosive reagents and the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.

Materials and Equipment:

-

2-Methylanthraquinone

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid (glacial)

-

Methanol

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and gas inlet tube.

-

Heating mantle

-

Ice bath

Step-by-Step Procedure:

-

Reactor Setup: In a 500 mL three-neck flask, combine 2-methylanthraquinone (22.2 g, 0.1 mol), paraformaldehyde (4.5 g, 0.15 mol), anhydrous zinc chloride (13.6 g, 0.1 mol), and glacial acetic acid (100 mL).

-

Initial Reaction: Begin vigorous stirring and gently heat the mixture to 50-60°C to achieve a homogenous slurry.

-

HCl Addition: While maintaining the temperature at 60°C, begin bubbling dry hydrogen chloride gas through the mixture via the gas inlet tube. Alternatively, add concentrated hydrochloric acid (30 mL) dropwise over 30 minutes.

-

Reaction Monitoring: Continue stirring at 60-65°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1), observing the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Precipitation and Isolation: A solid precipitate of crude 2-(Chloromethyl)anthraquinone will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper, then wash with a small amount of cold methanol to remove residual acetic acid and other impurities.

-

Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. The expected yield of crude product is typically in the range of 70-85%.

Purification via Recrystallization

The crude product from the synthesis requires purification to remove unreacted starting materials, inorganic salts, and side-products. Recrystallization is the most effective method, leveraging the principle that the desired compound is highly soluble in a specific solvent at high temperatures but poorly soluble at low temperatures.[1][18]

Protocol: Recrystallization

Solvent Selection: A mixed solvent system often provides the best results. A mixture of toluene and heptane or chloroform and ethanol is a good starting point for screening. The goal is to find a system where the compound dissolves completely when hot but crystallizes efficiently upon cooling.

Step-by-Step Procedure:

-

Dissolution: Place the crude 2-(Chloromethyl)anthraquinone in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., toluene). Heat the mixture to boiling with stirring on a hot plate.

-

Achieve Saturation: Continue adding the hot primary solvent portion-wise until the solid is just completely dissolved. Avoid adding a large excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of the cold secondary solvent (e.g., heptane) to remove any residual soluble impurities. Dry the purified crystals in a vacuum oven. The melting point of the purified product should be sharp, within the 166-169 °C range.[2]

Key Applications in Research and Development

The utility of 2-(Chloromethyl)anthraquinone stems from its ability to act as an alkylating agent in nucleophilic substitution reactions, making it a pivotal intermediate.

-

Dye and Pigment Synthesis: It is a precursor for various anthraquinone-based dyes, including vat dyes like Cibanone Yellow R.[2] The chloromethyl group provides a reactive handle to link the anthraquinone chromophore to other molecular scaffolds or textiles.

-

Pharmaceutical Research: The anthraquinone core is a known pharmacophore in several anticancer agents. 2-(Chloromethyl)anthraquinone serves as a starting material for synthesizing novel derivatives with potential therapeutic benefits.

-

Materials Science: It is used to modify surfaces, such as glassy carbon electrodes for electrochemical studies, and as an additive in polymer formulations to enhance properties like thermal stability and UV resistance.[2]

-

Organic Synthesis: In a broader context, it's a valuable reagent for introducing the bulky, planar anthraquinone group into organic molecules, enabling the synthesis of complex structures like tetra-substituted metallophthalocyanines.

Workflow: Application as a Synthetic Intermediate

The following diagram illustrates the role of 2-(Chloromethyl)anthraquinone in a typical nucleophilic substitution reaction, a common pathway for its derivatization.

Sources

- 1. mt.com [mt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(Chloromethyl)anthraquinone | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Anthraquinone, 1-chloro-5-nitro [webbook.nist.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pjsir.org [pjsir.org]

- 13. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. US4501903A - Chloromethylation process - Google Patents [patents.google.com]

- 17. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 18. m.youtube.com [m.youtube.com]

physicochemical properties of 2-(Chloromethyl)anthraquinone

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)anthraquinone

Abstract: This technical guide provides a comprehensive overview of the core (CAS No. 6374-87-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical, field-proven experimental methodologies. We delve into the structural, physical, and spectroscopic characteristics of this important synthetic intermediate, grounding all claims in authoritative references. The causality behind experimental choices is explained to provide not just protocols, but a deeper understanding of the validation process itself.

Molecular Identity and Structure

2-(Chloromethyl)anthraquinone is an important derivative of anthraquinone, a class of aromatic organic compounds known for their applications as dyes, pigments, and pharmaceutical precursors.[1] The introduction of a chloromethyl group onto the anthraquinone core significantly enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules.[1] This reactivity is primarily centered on the benzylic carbon, which is susceptible to nucleophilic substitution reactions.

Key Identifiers:

-

Chemical Name: 2-(Chloromethyl)anthraquinone

-

Synonyms: 2-(chloromethyl)anthracene-9,10-dione, 2-chloromethylanthraquinone[2]

-

CAS Number: 6374-87-4[3]

-

Molecular Formula: C₁₅H₉ClO₂[4]

-

Molecular Weight: 256.68 g/mol [4]

The structural backbone is the rigid, planar anthraquinone system, which dictates many of the compound's spectroscopic and physical properties.

Caption: Chemical structure of 2-(Chloromethyl)anthraquinone.

Core Physicochemical Properties

The properties of 2-(Chloromethyl)anthraquinone are largely dictated by its anthraquinone core, with the chloromethyl group adding a key reactive site. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Appearance | Solid | [3][4] |

| Melting Point | 166-169 °C (lit.) | [3][4] |

| Solubility | Insoluble in water; Soluble in chloroform and acetonitrile. | [5][6][7] |

| Stability | Stable under normal conditions, but sensitive to light and nucleophiles. | [7][8] |

Melting Point: The relatively high melting point is characteristic of the rigid, planar structure of the anthraquinone skeleton, which allows for efficient crystal packing. A sharp melting range, such as the documented 166-169 °C, is also a primary indicator of high purity. The presence of impurities would typically lead to a depression and broadening of the melting point range.[9]

Solubility: Like its parent compound, anthraquinone, 2-(Chloromethyl)anthraquinone is poorly soluble in water due to its large, nonpolar aromatic structure.[5][10] It exhibits solubility in various organic solvents, a critical factor for its use in organic synthesis.[7] The choice of solvent is crucial, as protic or nucleophilic solvents can react with the chloromethyl group, leading to solvolysis and degradation of the compound.[7]

Spectroscopic Profile

The spectroscopic properties of 2-(Chloromethyl)anthraquinone are essential for its identification and structural elucidation.

-

UV-Visible Spectroscopy: The electronic absorption spectrum is dominated by the anthraquinone chromophore. It is expected to exhibit two main types of absorption bands: high-intensity π → π* transitions in the UV region from the aromatic system, and lower-intensity n → π* transitions, which can extend into the visible region, arising from the non-bonding electrons of the carbonyl oxygens.[11] The exact position and intensity of these bands are sensitive to solvent polarity.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the region of 1670-1680 cm⁻¹. Other key signals would include aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration, which is typically weaker and found in the fingerprint region (around 600-800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides clear structural information. The aromatic protons on the anthraquinone core are expected to appear in the downfield region (typically 7.5-8.5 ppm).[13] The most distinct signal would be from the methylene protons (-CH₂-) of the chloromethyl group, appearing as a singlet further upfield, likely in the 4.5-5.0 ppm range, due to the deshielding effect of the adjacent chlorine atom and aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons around 180-185 ppm.[11] The aromatic carbons will resonate in the 120-140 ppm range. The carbon of the chloromethyl group (-CH₂Cl) will appear in a distinct region, typically between 40-50 ppm.

-

Experimental Protocols for Property Determination

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols.

Melting Point Determination (Capillary Method)

This method is a fundamental technique for assessing the purity and identity of a solid organic compound.[9][14] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it transitions from a solid to a liquid.[14][15]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Chloromethyl)anthraquinone | CymitQuimica [cymitquimica.com]

- 3. 2-(CHLOROMETHYL)ANTHRAQUINONE | 6374-87-4 [chemicalbook.com]

- 4. 2-氯乙基蒽 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Anthraquinone [drugfuture.com]

- 6. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Anthraquinone - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anthraquinone(84-65-1) 1H NMR [m.chemicalbook.com]

- 14. westlab.com [westlab.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to 2-(Chloromethyl)anthraquinone: Synthesis, Reactivity, and Applications in Modern Research

Introduction: The Anthraquinone Scaffold and the Role of the Chloromethyl Moiety

Anthraquinones are a class of aromatic organic compounds based on the anthracene core, featuring a distinctive 9,10-dioxoanthracene structure. This planar, polycyclic framework is a privileged scaffold in both natural products and synthetic chemistry, renowned for its redox activity and ability to intercalate with DNA.[1][2] These properties have established anthraquinone derivatives as mainstays in diverse fields, from vibrant dyes to potent chemotherapeutic agents like doxorubicin and mitoxantrone.[1][3][4]

This guide focuses on a particularly versatile derivative: 2-(Chloromethyl)anthraquinone (CAS No. 6374-87-4). The introduction of the chloromethyl (-CH₂Cl) group onto the anthraquinone backbone transforms it from a relatively stable core into a highly valuable and reactive chemical intermediate. This benzylic chloride functionality serves as a potent electrophilic site, enabling covalent linkage to a vast array of nucleophilic molecules. This reactivity is the cornerstone of its utility, allowing researchers and drug development professionals to strategically append diverse functional groups, thereby modulating the physicochemical and biological properties of the parent anthraquinone structure. This document provides a comprehensive overview of its synthesis, core reactivity, established applications, and key experimental considerations.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in a laboratory setting. The key properties of 2-(Chloromethyl)anthraquinone are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6374-87-4 | [5][6] |

| Molecular Formula | C₁₅H₉ClO₂ | [5][7] |

| Molecular Weight | 256.68 g/mol | [5][6][8] |

| Appearance | Solid (typically yellow) | [9] |

| Melting Point | 166-169 °C | [9][10] |

| InChI Key | NVUYDKYMEMGYFP-UHFFFAOYSA-N | [5] |

| SMILES | ClCc1ccc2C(=O)c3ccccc3C(=O)c2c1 | [5][7] |

Synthesis Pathway: From Core Structure to Functionalized Intermediate

The synthesis of 2-(Chloromethyl)anthraquinone is not a single-step process but rather a strategic sequence that first builds the anthraquinone core and then introduces the reactive chloromethyl group.

Step 1: Formation of the Anthraquinone Core via Friedel-Crafts Acylation

The foundational method for synthesizing the anthraquinone skeleton is the Friedel-Crafts acylation.[11][12] This reaction involves the electrophilic acylation of an aromatic substrate (benzene) with phthalic anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[11] The reaction proceeds in two main stages:

-

Acylation: Phthalic anhydride reacts with benzene to form an intermediate, 2-benzoylbenzoic acid.

-

Cyclization: The 2-benzoylbenzoic acid intermediate is then cyclized in the presence of a strong dehydrating agent, such as concentrated sulfuric acid, to yield the stable tricyclic anthraquinone structure.[11]

While other catalysts and conditions, including ionic liquids or alum in aqueous media, have been developed to improve yields and create greener processes, the fundamental principle of electrophilic acylation followed by intramolecular cyclization remains the same.[13][14]

Step 2: Introduction of the Chloromethyl Group via Blanc Chloromethylation

With the anthraquinone core in place, the key functional group is introduced via the Blanc chloromethylation reaction .[15][16][17] This is a classic electrophilic aromatic substitution reaction that installs a chloromethyl (-CH₂Cl) group onto an aromatic ring using formaldehyde (CH₂O) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[15][18][19]

The causality behind this reaction lies in the generation of a highly reactive electrophile from formaldehyde. Under the acidic conditions and in the presence of ZnCl₂, the formaldehyde carbonyl is protonated, making its carbon atom significantly more electrophilic.[15][17] This electrophile is then attacked by the π-electrons of the anthraquinone ring, leading to the formation of a hydroxymethyl intermediate (-CH₂OH), which is rapidly converted to the final chloromethyl product under the reaction conditions.[15][17]

Caption: Overall synthesis pathway for 2-(Chloromethyl)anthraquinone.

Core Reactivity: The Chloromethyl Group as a Synthetic Hub

The synthetic utility of 2-(Chloromethyl)anthraquinone is dominated by the reactivity of its benzylic chloride. This group is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions . This allows for the straightforward introduction of a wide variety of functionalities, transforming the molecule into a custom-designed derivative.

Common nucleophiles that can be effectively reacted include:

-

Amines (R-NH₂): To form amino-anthraquinone derivatives, which are crucial for tuning biological activity, particularly in anticancer drug design.[1]

-

Thiols (R-SH): To create thioether linkages, often used in materials science and for synthesizing sulfur-containing dyes.

-

Alcohols/Phenols (R-OH): To form ether linkages.

-

Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Malonates and other carbanions: For carbon-carbon bond formation, enabling the extension of side chains. An example is its use in synthesizing a precursor for tetra-substituted metallophthalocyanines.

Caption: Reactivity of 2-(Chloromethyl)anthraquinone with various nucleophiles.

Applications in Scientific Research and Development

The robust reactivity profile of 2-(Chloromethyl)anthraquinone makes it a valuable building block across multiple scientific disciplines.

Drug Discovery and Medicinal Chemistry

The anthraquinone scaffold is a well-established pharmacophore in anticancer drug design.[1][2] Its planar structure allows it to intercalate between DNA base pairs, while its redox properties can generate reactive oxygen species, ultimately leading to cell death. 2-(Chloromethyl)anthraquinone serves as a key intermediate for creating novel anticancer agents with potentially improved efficacy and reduced toxicity.[1]

-

Synthesis of Novel Therapeutics: It is used as a starting material to synthesize compounds with potential therapeutic benefits.[20] For example, it is a precursor for synthesizing 2-[methylamino-N-(1′-methyl-4′-N,N-diethylaminobutyl)]anthraquinone diphosphate, a molecule designed to combine the DNA-intercalating properties of the anthraquinone core with a side chain known from antimalarial drugs, creating a hybrid with potential dual activity.[5]

Caption: Role of 2-(Chloromethyl)anthraquinone in drug design.

Dyes and Pigments

Historically and currently, anthraquinone derivatives are cornerstones of the dye industry, prized for their vibrant colors and excellent lightfastness.[20][21] 2-(Chloromethyl)anthraquinone is a documented precursor in the synthesis of vat dyes, such as Cibanone Yellow R.[10] Its ability to be covalently linked to fabrics or other molecules makes it an important intermediate for high-performance pigments.[20]

Materials Science and Electrochemistry

The unique electronic and optical properties of the anthraquinone core are being exploited in advanced materials.

-

Electrode Modification: The compound has been used to chemically modify the surface of glassy carbon electrodes. This modification alters the electrochemical interface and has been specifically investigated for its impact on the oxygen reduction reaction (ORR) in alkaline media, a critical process in fuel cells and batteries.[5]

-

Organic Electronics: Researchers are exploring its use in organic photovoltaic materials, where the anthraquinone moiety can act as an electron acceptor.[20] Its derivatives are also used to synthesize fluorescent compounds and functionalized conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), to create novel donor-acceptor systems for organic electronics.[20][22]

-

Phthalocyanine Synthesis: It is a starting reagent for creating complex molecules like tetra-substituted metallophthalocyanines, which have applications in catalysis, sensing, and photodynamic therapy.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Blanc Chloromethylation of Anthraquinone

Causality: This protocol aims to introduce the reactive chloromethyl group onto the pre-formed anthraquinone ring, leveraging the generation of an electrophile from formaldehyde and HCl.

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add anthraquinone (1 equivalent) and paraformaldehyde (2-3 equivalents).

-

Solvent & Catalyst: Add a suitable solvent (e.g., glacial acetic acid or an inert solvent like carbon tetrachloride) and the Lewis acid catalyst, zinc chloride (ZnCl₂) (0.5-1 equivalent).

-

Reaction: While stirring vigorously, bubble dry hydrogen chloride (HCl) gas through the mixture.

-

Heating: Gently heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture cautiously onto ice water. The solid precipitate is the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a cold solvent like ethanol or methanol to remove unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene).

Self-Validation: The success of the reaction is confirmed by comparing the TLC of the product with the starting material. Final product identity and purity should be validated using NMR spectroscopy (¹H NMR will show a characteristic singlet for the -CH₂Cl protons) and melting point analysis.

Protocol 2: Nucleophilic Substitution with an Amine (Illustrative)

Causality: This protocol demonstrates the primary utility of 2-(Chloromethyl)anthraquinone as an electrophile for building more complex molecules. The amine acts as a nucleophile, displacing the chloride leaving group.

-

Setup: In a round-bottom flask, dissolve 2-(Chloromethyl)anthraquinone (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Reagents: Add the primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2 equivalents) to act as an acid scavenger for the HCl generated.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Pour the reaction mixture into water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The formation of the new C-N bond can be confirmed by NMR spectroscopy. Mass spectrometry will show the expected molecular ion peak for the substituted product.

Safety and Handling

As a reactive chemical intermediate, 2-(Chloromethyl)anthraquinone requires careful handling.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | [5] |

| Signal Word | Danger | [5] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [5] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [5] |

| Storage Class | 8A: Combustible, corrosive hazardous materials. | [5] |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, lab coat, and work in a fume hood. Use a respirator if dust is generated. | [5] |

Note: Chloromethylation reactions, such as the Blanc reaction, are known to potentially produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[17] Therefore, these reactions must be performed with extreme caution in a well-ventilated fume hood.

Conclusion

2-(Chloromethyl)anthraquinone (CAS 6374-87-4) stands as a testament to the power of strategic functionalization in chemical synthesis. By equipping the stable and versatile anthraquinone core with a reactive chloromethyl handle, it is transformed into a pivotal building block. Its straightforward synthesis and predictable reactivity with a wide range of nucleophiles provide chemists and drug developers with a reliable platform for creating novel molecules. From advanced dyes and pigments to the next generation of anticancer therapeutics and sophisticated materials for organic electronics, the applications of this compound are both broad and impactful. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the laboratory and driving innovation across the scientific landscape.

References

- Akhtar, M. S., et al. (Year not provided). Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line.

- Wikipedia. (n.d.).

- An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. (n.d.). Taylor & Francis Online.

- Blanc Chloromethyl

- Blanc chloromethyl

- Wikipedia. (n.d.). Anthraquinone dyes.

- Blanc chloromethyl

- Blanc Reaction. (n.d.). Organic Chemistry Portal.

- Friedel-Crafts Acylation of Chlorobenzene with Phthalic Anhydride. (2025). BenchChem.

- 2-(Chloromethyl)anthraquinone 98 6374-87-4. (n.d.). Sigma-Aldrich.

- 2-(Chloromethyl)anthraquinone 98 6374-87-4. (n.d.). Sigma-Aldrich.

- Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. (n.d.).

- 6374-87-4 | CAS D

- Parladı, U., et al. (2022). Synthesis of new anthraquinone compounds and evaluation of their considerable xanthine oxidase inhibitory activities.

- 2-(Chloromethyl)anthraquinone. (n.d.). Chem-Impex.

- 2-(Chloromethyl)anthraquinone 98 6374-87-4. (n.d.). Sigma-Aldrich.

- 2-(CHLOROMETHYL)ANTHRAQUINONE | 6374-87-4. (2025). ChemicalBook.

- SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.

- Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. (n.d.).

- 2-(chloromethyl)anthraquinone. (n.d.). Stenutz.

- Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modific

- Synthesis and Electronic Properties of Anthraquinone-, Tetracyanoanthraquinodimethane-, and Perylenetetracarboxylic Diimide-Functionalized Poly(3,4-ethylenedioxythiophenes). (n.d.). CSIC.

- Friedel–Crafts acylation of benzene with phthalic anhydride. (n.d.).

- 2-(Chloromethyl)anthraquinone 98 6374-87-4. (n.d.). Sigma-Aldrich.

- Advances in the Discovery of Anthraquinone-Based Anticancer Agents. (n.d.). PubMed.

- Anthraquinones As Pharmacological Tools and Drugs. (2016). PubMed.

Sources

- 1. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Chloromethyl)anthraquinone 98 6374-87-4 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-(chloromethyl)anthraquinone [stenutz.eu]

- 8. 2-(Chloromethyl)anthraquinone 98 6374-87-4 [sigmaaldrich.com]

- 9. 6374-87-4 | CAS DataBase [m.chemicalbook.com]

- 10. 2-(CHLOROMETHYL)ANTHRAQUINONE | 6374-87-4 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. grokipedia.com [grokipedia.com]

- 19. Blanc Reaction [organic-chemistry.org]

- 20. chemimpex.com [chemimpex.com]

- 21. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 22. Synthesis and Electronic Properties of Anthraquinone-, Tetracyanoanthraquinodimethane-, and Perylenetetracarboxylic Diimide-Functionalized Poly(3,4-ethylenedioxythiophenes) | Publicación [silice.csic.es]

spectral data for 2-(Chloromethyl)anthraquinone (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-(Chloromethyl)anthraquinone

Introduction

2-(Chloromethyl)anthraquinone is a key derivative of the anthraquinone core structure, widely utilized as a precursor in the synthesis of dyes, pigments, and advanced materials.[1] Its utility as a reactive intermediate for creating more complex molecules, such as tetra-substituted metallophthalocyanines, makes precise structural confirmation and purity assessment paramount.[1][2] This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 2-(Chloromethyl)anthraquinone. The data and interpretations presented herein are synthesized to provide researchers, scientists, and drug development professionals with a reliable reference for quality control and synthetic verification.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Chloromethyl)anthraquinone combines a rigid, planar anthraquinone skeleton with a reactive chloromethyl group. This combination dictates its unique spectral signature. The anthraquinone core provides a characteristic set of aromatic and carbonyl signals, while the chloromethyl group introduces distinct resonances and fragmentation patterns that are crucial for its identification.

Caption: Molecular structure of 2-(Chloromethyl)anthraquinone (C₁₅H₉ClO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of 2-(Chloromethyl)anthraquinone.[3] Analysis of both ¹H and ¹³C NMR spectra provides unambiguous confirmation of the substituent's position and the overall molecular integrity.

¹H NMR Spectral Data

The ¹H NMR spectrum is defined by two regions: the downfield aromatic region and the distinct singlet for the chloromethyl protons. The substitution at the 2-position breaks the symmetry of the parent anthraquinone molecule, resulting in a more complex pattern of signals for the seven aromatic protons.

Table 1: ¹H NMR Data for 2-(Chloromethyl)anthraquinone (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 8.30 | m | 2H | H-1, H-8 (peri protons) |

| ~ 8.25 | d | 1H | H-4 |

| ~ 7.80 | m | 3H | H-5, H-6, H-7 |

| ~ 7.65 | dd | 1H | H-3 |

| ~ 4.75 | s | 2H | -CH₂Cl |

Note: Exact chemical shifts and coupling constants may vary slightly based on solvent and spectrometer frequency. Data is synthesized based on typical values for substituted anthraquinones.[4][5][6]

Interpretation and Causality:

-

Aromatic Protons (δ 7.65-8.30): The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) typically appear as a complex multiplet, similar to the parent anthraquinone.[6] The protons on the substituted ring (H-1, H-3, H-4) are distinct. The H-1 and H-4 protons are deshielded due to their proximity to the carbonyl groups.

-

Chloromethyl Protons (δ ~4.75): The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and appear as a sharp singlet. Their downfield shift, compared to a typical alkyl proton, is caused by the deshielding effect of the adjacent electronegative chlorine atom. The absence of coupling confirms there are no adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a carbon count and information about the chemical environment of each carbon atom. For 2-(Chloromethyl)anthraquinone, this includes two carbonyl carbons, twelve aromatic carbons, and one aliphatic carbon.

Table 2: ¹³C NMR Data for 2-(Chloromethyl)anthraquinone (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 183.1 | Quaternary | C=O (C-9) |

| ~ 182.8 | Quaternary | C=O (C-10) |

| ~ 145.0 | Quaternary | C-2 |

| ~ 134.5 - 132.5 | Quaternary & CH | Aromatic Carbons |

| ~ 127.5 - 127.0 | CH | Aromatic Carbons |

| ~ 45.5 | CH₂ | -CH₂Cl |

Note: Data is synthesized based on known values for anthraquinone and related derivatives.[7][8][9]

Interpretation and Causality:

-

Carbonyl Carbons (δ ~183): The two carbonyl carbons (C-9 and C-10) are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.[8]

-

Aromatic Carbons (δ 127-145): The twelve aromatic carbons resonate in the expected range. The carbon bearing the chloromethyl group (C-2) is shifted significantly downfield to ~145.0 ppm.

-

Chloromethyl Carbon (δ ~45.5): This signal is characteristic of a carbon bonded to a chlorine atom and is clearly resolved from the aromatic region, providing definitive evidence for the -CH₂Cl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the strong absorption of the quinone carbonyl groups.

Table 3: Key IR Absorption Bands for 2-(Chloromethyl)anthraquinone

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 1675 | Strong | C=O Stretch | Quinone C=O |

| ~ 1590 | Medium | C=C Stretch | Aromatic C=C |

| ~ 1330 | Medium | C-H Bend | Aromatic C-H |

| ~ 750-700 | Strong | C-Cl Stretch | Alkyl Halide C-Cl |

Note: Values are based on typical frequencies for anthraquinone derivatives and alkyl halides.[10][11]

Interpretation and Causality:

-

C=O Stretch (~1675 cm⁻¹): This very strong and sharp band is the most prominent feature of the spectrum and is diagnostic for the conjugated ketone system of the anthraquinone core.[10]

-

Aromatic C=C and C-H Vibrations: The absorptions for the aromatic ring (~1590 cm⁻¹) and C-H stretching (~3050 cm⁻¹) confirm the presence of the aromatic system.[11]

-

C-Cl Stretch (~750-700 cm⁻¹): A strong band in this region is indicative of the carbon-chlorine bond, confirming the presence of the chloromethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition through analysis of the molecular ion and its fragmentation pattern. Electron Ionization (EI) is a common method for this analysis.

Table 4: Key Mass Spectrometry Data (EI-MS) for 2-(Chloromethyl)anthraquinone

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 258 | [C₁₅H₉³⁷ClO₂]⁺ | Isotopic molecular ion (M+2) |

| 256 | [C₁₅H₉³⁵ClO₂]⁺ | Molecular Ion (M⁺) |

| 221 | [M - Cl]⁺ | Loss of chlorine radical |

| 207 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical |

| 193 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide |

| 165 | [C₁₃H₉]⁺ | Loss of second CO molecule |

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak appears at m/z 256, corresponding to the molecular weight of C₁₅H₉ClO₂ with the ³⁵Cl isotope.[1][12]

-

Isotopic Pattern: A crucial piece of evidence is the presence of the M+2 peak at m/z 258, with an intensity approximately one-third of the M+ peak. This 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Fragmentation Pathway: The primary fragmentation pathway involves the cleavage of the C-Cl bond, which is the weakest bond in the substituent. This leads to the formation of a stable benzyl-type carbocation at m/z 221. Subsequent loss of carbon monoxide (CO) molecules from the quinone system is a characteristic fragmentation pattern for anthraquinones.[13][14]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-氯乙基蒽 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl anthraquinone(84-54-8) 1H NMR spectrum [chemicalbook.com]

- 6. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Anthraquinone(84-65-1) 13C NMR [m.chemicalbook.com]

- 9. 2-Methyl anthraquinone(84-54-8) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-(chloromethyl)anthraquinone [stenutz.eu]

- 13. massbank.eu [massbank.eu]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(Chloromethyl)anthraquinone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(Chloromethyl)anthraquinone, a key intermediate in the synthesis of dyes and various pharmacologically active molecules.[1][2] For researchers, scientists, and professionals in drug development, understanding the solubility of this compound in organic solvents is paramount for reaction optimization, purification, and formulation. This document moves beyond a simple data sheet, offering insights into the principles governing its solubility, predictive estimations for common organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination. Our approach is grounded in established methodologies and physicochemical principles to ensure scientific integrity and practical utility.

Introduction: The Significance of 2-(Chloromethyl)anthraquinone and its Solubility

2-(Chloromethyl)anthraquinone is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon. The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents.[3][4][5][6] The introduction of a chloromethyl group at the 2-position provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[2][7]

The solubility of a compound is a critical physicochemical property that dictates its behavior in a given solvent system. For 2-(Chloromethyl)anthraquinone, its solubility profile directly impacts:

-

Reaction Kinetics: The rate and efficiency of chemical reactions involving this compound are highly dependent on its concentration in the reaction medium.

-

Purification Processes: Techniques such as crystallization and chromatography, which are essential for obtaining high-purity material, rely on differential solubility.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of a compound or its derivatives is a key determinant of its bioavailability and the choice of delivery vehicle.[8]

Given the limited availability of direct, quantitative solubility data for 2-(Chloromethyl)anthraquinone in the public domain, this guide provides a predictive framework and the means to generate this crucial data in a laboratory setting.

Physicochemical Properties of 2-(Chloromethyl)anthraquinone

A foundational understanding of the molecule's properties is essential for predicting its solubility.

| Property | Value | Reference(s) |

| CAS Number | 6374-87-4 | [2][9] |

| Molecular Formula | C₁₅H₉ClO₂ | [2][9] |

| Molecular Weight | 256.68 g/mol | [2][9] |

| Appearance | Solid | [9] |

| Melting Point | 166-169 °C | [1][10] |

The molecule possesses a large, nonpolar aromatic core (the anthraquinone moiety) and a polar, reactive chloromethyl group. This duality in its structure suggests that its solubility will be highly dependent on the nature of the organic solvent.

Predicted Solubility of 2-(Chloromethyl)anthraquinone in Common Organic Solvents

In the absence of extensive, experimentally verified quantitative data, we can predict the solubility of 2-(Chloromethyl)anthraquinone based on the known solubility of its parent compound, anthraquinone, and the influence of the chloromethyl substituent. The principle of "like dissolves like" is a useful guide here.[11] Anthraquinone itself is poorly soluble in water but shows solubility in several organic solvents.[12][13] The addition of the somewhat polar chloromethyl group is expected to slightly increase polarity compared to the parent anthraquinone, potentially enhancing solubility in moderately polar solvents.

Table of Predicted Solubility:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Toluene | Non-polar | Moderate to High | The aromatic nature of toluene will interact favorably with the large anthraquinone core. |

| Dichloromethane (DCM) | Polar aprotic | High | DCM is an excellent solvent for many organic compounds and should effectively solvate both the aromatic and chloromethyl portions of the molecule. |

| Acetone | Polar aprotic | Moderate | The polarity of acetone should allow for good interaction with the chloromethyl group, while its organic character accommodates the anthraquinone core. The parent anthraquinone is soluble in acetone.[14][15][16] |

| Ethyl Acetate | Moderately polar | Moderate | Similar to acetone, ethyl acetate should provide a balance of polarity and non-polar character to dissolve the compound. |

| Ethanol | Polar protic | Low to Moderate | The parent anthraquinone has low solubility in cold ethanol but this increases with heat.[1] The chloromethyl group may slightly improve solubility, but the large non-polar core will limit it. |

| Methanol | Polar protic | Low | Methanol is more polar than ethanol, which will likely result in lower solubility for the largely non-polar 2-(Chloromethyl)anthraquinone. |

| Dimethylformamide (DMF) | Polar aprotic | High | DMF is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3][4][13] |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | DMSO is another highly effective polar aprotic solvent, often referred to as a "super solvent," and is expected to readily dissolve 2-(Chloromethyl)anthraquinone.[7][10][17][18] |

Disclaimer: The predicted solubilities in the table above are estimations based on physicochemical principles and data from analogous compounds. For precise quantitative results, experimental determination is strongly recommended.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[19] This method is reliable and widely accepted by regulatory bodies.[20][21][22] The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

2-(Chloromethyl)anthraquinone (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately prepare a stock solution of 2-(Chloromethyl)anthraquinone of a known concentration in a solvent in which it is freely soluble (e.g., Dichloromethane or DMF).

-

From this stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations that will bracket the expected solubility.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-(Chloromethyl)anthraquinone to a series of vials. The excess is crucial to ensure that a saturated solution is formed. A general rule of thumb is to add at least twice the estimated amount that will dissolve.

-

Accurately add a known volume of the test solvent to each vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[23]

-

-

Sample Processing and Analysis:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC-UV, along with the calibration standards. The wavelength for detection should be set to a λmax of 2-(Chloromethyl)anthraquinone to ensure maximum sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the calibration standards.

-

Determine the concentration of 2-(Chloromethyl)anthraquinone in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of the compound in the test solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of 2-(Chloromethyl)anthraquinone:

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. Therefore, it is crucial to maintain a constant and accurately recorded temperature during the experiment.

-

Purity of the Compound: Impurities can significantly affect the solubility of a substance.[21] It is essential to use a well-characterized, high-purity sample of 2-(Chloromethyl)anthraquinone.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form of the starting material.

-

Solvent Purity: The presence of water or other impurities in the organic solvent can alter its solvating properties and affect the measured solubility. Always use high-purity, dry solvents.

Safety and Handling

2-(Chloromethyl)anthraquinone and many of the solvents used for solubility determination are hazardous. It is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine particles of the compound.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Springer. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

ADMET & DMPK. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from [Link]

-

PubMed. (n.d.). [Good laboratory practice of equilibrium solubility measurement]. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Electron Transfer Approach to the Preparation of Highly Functionalized Anthraquinones. Retrieved from [Link]

-

Stenutz. (n.d.). 2-(chloromethyl)anthraquinone. Retrieved from [Link]

-

European Commission's Food Safety. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

- Unknown Source. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloroanthraquinone. Retrieved from [Link]

- Unknown Source. (2024).

-

PubMed. (n.d.). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Retrieved from [Link]

-

PubMed. (2020). Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy. Retrieved from [Link]

-

PubMed. (n.d.). Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Anthraquinone. Retrieved from [Link]

- Google Patents. (n.d.). CN101717329B - Synthesis method of chloroanthraquinone.

-

Solubility of Things. (n.d.). Anthraquinone. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]

-

PubMed. (2016). Anthraquinones As Pharmacological Tools and Drugs. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and purification of anthraquinone in a multifunctional reactor. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT (13 )

-

PubMed. (n.d.). Advances in the Discovery of Anthraquinone-Based Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anthraquinone. Retrieved from [Link]

Sources

- 1. Anthraquinone - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. afirm-group.com [afirm-group.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. gchemglobal.com [gchemglobal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-(CHLOROMETHYL)ANTHRAQUINONE CAS#: 6374-87-4 [m.chemicalbook.com]

- 20. 2-(chloromethyl)anthraquinone [stenutz.eu]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-(CHLOROMETHYL)ANTHRAQUINONE | 6374-87-4 [chemicalbook.com]

electrophilic reactivity of the chloromethyl group in anthraquinone

An In-depth Technical Guide to the Electrophilic Reactivity of the Chloromethyl Group in Anthraquinone

Abstract

The anthraquinone scaffold is a cornerstone in the development of pharmaceuticals, dyes, and functional materials.[1][2] Its rigid, planar structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological and chemical properties.[3] Among these modifications, the introduction of a chloromethyl group (-CH₂Cl) imparts a unique and potent electrophilic character to the molecule, transforming it into a versatile synthetic intermediate. This guide provides a comprehensive exploration of the electrophilic reactivity of the chloromethyl group appended to the anthraquinone core. We will delve into the mechanistic underpinnings of its reactivity, explore its synthetic applications, provide validated experimental protocols, and discuss its relevance in the field of drug discovery.

The Anthraquinone Core: A Platform for Reactivity

The 9,10-anthraquinone system is an aromatic dione whose chemical behavior is dominated by the electron-withdrawing nature of its two carbonyl groups. This electronic feature deactivates the aromatic rings towards typical electrophilic aromatic substitution. However, it plays a crucial role in modulating the reactivity of substituents attached to the rings. When a chloromethyl group is introduced, its reactivity is significantly influenced by its position on the anthraquinone nucleus (e.g., 1- vs. 2-position) and the overall electronic environment.

The carbon atom of the chloromethyl group is attached to a highly electronegative chlorine atom, rendering it electron-deficient and thus, electrophilic. This makes it a prime target for attack by nucleophiles. Furthermore, its position adjacent to the aromatic ring system gives it a benzylic-like character, which is fundamental to understanding its reaction kinetics and mechanism.

Primary Mode of Reactivity: Nucleophilic Substitution (SN2)

The most prominent reaction of chloromethyl anthraquinones is the bimolecular nucleophilic substitution (SN2) reaction.[4] In this pathway, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion (the leaving group) in a single, concerted step.[5]

Mechanistic Considerations:

The facility of this SN2 reaction is analogous to the "benzylic effect" observed in simpler systems like benzyl chloride.[4] The aromatic anthraquinone ring system stabilizes the pentacoordinate transition state of the SN2 reaction. This stabilization arises from the orbital overlap between the p-orbitals of the incoming nucleophile and the leaving group with the extended π-system of the anthraquinone core.[4] This delocalization of electron density lowers the activation energy of the reaction, making chloromethyl anthraquinones significantly more reactive than their simple alkyl halide counterparts.

// Reactants sub [label="Chloromethyl\nAnthraquinone", fillcolor="#FFFFFF", fontcolor="#202124"]; nuc [label="Nucleophile\n(Nu:⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Transition State ts [label="Pentacoordinate\nTransition State\n[Nu---CH₂(AQ)---Cl]⁻", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Products prod [label="Substituted\nAnthraquinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; lg [label="Chloride Ion\n(Cl⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges nuc -> ts [label="Backside Attack"]; sub -> ts; ts -> prod [label="Bond Formation"]; ts -> lg [label="Bond Cleavage"];

// Invisible nodes for layout {rank=same; sub; nuc;} {rank=same; prod; lg;} }

Caption: Generalized SN2 reaction pathway for chloromethyl anthraquinone.

This reactivity makes chloromethyl anthraquinones excellent precursors for a wide array of derivatives. They can be readily reacted with various nucleophiles to introduce new functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Application Area |

| Amine (R-NH₂) | Butylamine | Aminoanthraquinone | Dyes, Pharmaceuticals[6] |

| Thiol (R-SH) | Cysteine | Thioether | Drug Conjugation |

| Carboxylate (R-COO⁻) | Sodium Acetate | Ester | Prodrug Synthesis |

| Malonate Ester | Diethyl Malonate | Alkylated Malonate | Phthalocyanine Synthesis |

| Cyanide (CN⁻) | Sodium Cyanide | Nitrile | Synthetic Intermediate |

Secondary Reactivity: Friedel-Crafts Alkylation Agent

The electrophilic nature of the chloromethyl group also allows it to function as an alkylating agent in Friedel-Crafts reactions.[7] In this context, the chloromethyl anthraquinone acts as the electrophile, which, when activated by a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂), can alkylate another aromatic ring.[8]

The Lewis acid coordinates to the chlorine atom, making it a better leaving group and generating a highly reactive benzylic-like carbocation or a strongly polarized complex. This electrophilic species is then attacked by an electron-rich aromatic compound, leading to the formation of a new carbon-carbon bond.

// Nodes start [label="Start Materials", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Chloromethyl Anthraquinone\n+ Aromatic Substrate\n+ Lewis Acid (AlCl₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; activation [label="Activation Step:\nFormation of Electrophile\n[AQ-CH₂]⁺[AlCl₄]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; attack [label="Electrophilic Attack:\nAromatic Substrate attacks\nthe Electrophile", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Arenium Ion Intermediate\n(Sigma Complex)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation:\nRegeneration of Aromaticity\nand Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product:\nDiaryl Methane Derivative", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> activation [label="Coordination"]; activation -> attack; attack -> intermediate; intermediate -> deprotonation; deprotonation -> product; }

Caption: Logical workflow for a Friedel-Crafts alkylation reaction.

This reaction is particularly useful for synthesizing complex diaryl methane structures, which are prevalent in various dyes and functional polymers. However, controlling the selectivity can be challenging, as polyalkylation is a common side reaction.[9]

Applications in Drug Discovery and Materials Science

The predictable yet potent reactivity of the chloromethyl group has established chloromethylated anthraquinones as valuable building blocks.

-

Drug Development: The anthraquinone core is a known pharmacophore that intercalates with DNA and inhibits enzymes like topoisomerase, making it a scaffold for anticancer agents.[1][2] The chloromethyl group serves as a reactive handle to attach side chains that can enhance binding affinity, improve solubility, or target specific cellular components. For instance, 1-(Chloromethyl)anthraquinone has been investigated as a potential agent against lung cancer, demonstrating potent cytotoxic activity.[10] Its ability to alkylate biological nucleophiles, such as cysteine residues in proteins or purine bases in DNA, is a likely contributor to its mechanism of action.

-

Dye Synthesis: Chloromethyl anthraquinones are key intermediates in the synthesis of vat dyes, such as Cibanone Yellow R. The chloromethyl group allows for the facile connection of the anthraquinone chromophore to other molecular fragments to build larger, more complex dye structures.

-

Materials Science: These compounds are used to modify electrode surfaces.[11] The chloromethyl group can react with surface functionalities to covalently graft the electrochemically active anthraquinone moiety, which can then be used to catalyze reactions like oxygen reduction.[11]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and reaction of chloromethyl anthraquinones. Researchers should conduct a thorough risk assessment before any procedure.

Protocol 1: Synthesis of 2-(Chloromethyl)anthraquinone (Illustrative)

This protocol is based on the general principles of chloromethylation of aromatic compounds.[12]

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet, add anthracene (1 equivalent) and a suitable solvent like glacial acetic acid.

-

Reagent Addition: Add paraformaldehyde (1.5 equivalents) to the stirred suspension.

-

Catalyst Addition: Carefully add anhydrous zinc chloride (0.5 equivalents) as the Lewis acid catalyst.

-

Reaction: Bubble dry hydrogen chloride gas through the mixture while heating to 60-80°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove the acid and catalyst. The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for reacting a chloromethyl anthraquinone with a primary amine.[6]

-

Setup: Dissolve 2-(chloromethyl)anthraquinone (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask.

-

Reagent Addition: Add the primary amine (e.g., butylamine, 1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution. The base scavenges the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting aminoanthraquinone derivative by column chromatography on silica gel.

// Nodes start [label="Reaction Setup", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Chloromethyl\nAnthraquinone in Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; add_reagents [label="Add Nucleophile\n& Base", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Stir at Defined\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench Reaction &\nPerform Liquid-Liquid Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; dry_concentrate [label="Dry Organic Layer &\nConcentrate in vacuo", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; characterize [label="Characterize Product\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve -> add_reagents -> reaction; reaction -> monitor [dir=both]; monitor -> workup [label="Reaction Complete"]; workup -> quench -> dry_concentrate -> purify; purify -> chromatography -> characterize; }

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Conclusion

The chloromethyl group transforms the stable anthraquinone core into a highly versatile and reactive electrophilic building block. Its reactivity is dominated by SN2 displacement, a feature enhanced by the stabilizing effect of the extended aromatic system. This allows for the straightforward synthesis of a vast library of derivatives with applications spanning from classical dye chemistry to modern drug discovery and materials science. Understanding the mechanistic principles governing its reactivity is paramount for researchers aiming to leverage this powerful synthetic intermediate in the design of novel functional molecules.

References

-

Hima S., et al. (2025). Spectroscopic, Quantum Chemical, Molecular Docking and In Vitro Cytotoxicity Studies on 1-(Chloromethyl)anthraquinone: A potent Lung Cancer Drug. The Bioscan. [Link]

- Mąkosza, M., Nizamov, S., & Urbańczyk-Lipkowska, Z. (1998).

-

Kotha, S., & Khedkar, P. (2005). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. CN101717329B - Synthesis method of chloroanthraquinone.

-

Organic Syntheses. α-CHLOROANTHRAQUINONE. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Yahaya, N. H. M., et al. (2018). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules. [Link]

-

Sharma, V., et al. (2021). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Current Topics in Medicinal Chemistry. [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-